molecular formula C8H8OS B155543 Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- CAS No. 13414-95-4

Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-

Cat. No. B155543
CAS RN: 13414-95-4
M. Wt: 152.22 g/mol
InChI Key: GJEKNELSXNSYAQ-UHFFFAOYSA-N
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Patent
US06559145B2

Procedure details

n-Butyl lithium (2.5 M, 15.8 mL) is added dropwise via syringe to a solution of diisopropyl amine (55 mL) in anhydrous THF (20 mL) at −10° C. under an atmosphere of nitrogen. After stirring for 30 min at this temperature, the solution is cooled to −78° C. and a solution of containing 6,7-dihydro-1-benzthiophen-4(5H)one (BI.1, 5.00 g) in anhydrous THF (20 mL) is added dropwise over 15 minutes. The solution is warmed to 0° C. and stirred for one hour at that temperature. After re-cooling to −78° C., HMPA (5.7 mL) and methyl-cyanoformate (3.1 mL) are sequentially added. The solution is stirred for 10 minutes at −78° C. The reaction mixture is quickly poured into cold water (100 mL) and extracted with ether (250 mL). The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated to give a red oil. This oil is chromatographed on a Biotage column eluting with 0-30% ethyl acetate in heptane (500 mL each 10%) to give 3.87 g (56%) of the title compound as a white solid. Physical characteristics. Mp. 85-86° C.; MS (ESI+) m/z 211.0 (M+H)+; HRMS (FAB) m/z 211.0425 (C10H10O3S+H). Anal. Found: C, 57.15; H, 4.84.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[S:13]1[C:17]2[CH2:18][CH2:19][CH2:20][C:21](=[O:22])[C:16]=2[CH:15]=[CH:14]1.[CH3:23][O:24][C:25](C#N)=[O:26]>C1COCC1.O.CN(P(N(C)C)(N(C)C)=O)C>[O:22]=[C:21]1[C:16]2[CH:15]=[CH:14][S:13][C:17]=2[CH2:18][CH2:19][CH:20]1[C:25]([O:24][CH3:23])=[O:26]

Inputs

Step One
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC2=C1CCCC2=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
COC(=O)C#N
Name
Quantity
5.7 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour at that temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to −78° C.
STIRRING
Type
STIRRING
Details
The solution is stirred for 10 minutes at −78° C
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (250 mL)
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
This oil is chromatographed on a Biotage column
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in heptane (500 mL each 10%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(CCC2=C1C=CS2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.